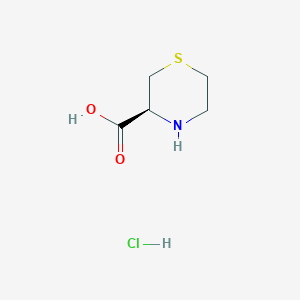

(S)-Thiomorpholine-3-carboxylic acid hydrochloride

Description

(S)-Thiomorpholine-3-carboxylic acid hydrochloride (CAS: 2718120-85-3) is a chiral organic compound with the molecular formula C₅H₁₀ClNO₂S and a molecular weight of 183.66 g/mol . It is a hydrochloride salt of the thiomorpholine derivative, characterized by a sulfur atom in the morpholine ring and a carboxylic acid group at the 3-position. The compound is typically stored under dry, room-temperature conditions and is associated with safety hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) . Its stereochemistry, defined by the (S)-configuration, is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantiomeric purity often dictates biological activity .

Properties

IUPAC Name |

(3S)-thiomorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEBHEMVODXCAC-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC[C@@H](N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiomorpholine Ring

The thiomorpholine scaffold is constructed via cyclization of precursors containing sulfur and nitrogen atoms. A common approach involves reacting cysteine derivatives with α,ω-dihaloalkanes under basic conditions. For example, L-cysteine methyl ester reacts with 1,2-dibromoethane in the presence of triethylamine to form the thiomorpholine ring. The stereochemistry at the 3-position is preserved by utilizing chiral starting materials, ensuring the (S)-configuration is retained throughout the synthesis.

Protection of the Carboxylic Acid Group

To prevent unwanted side reactions during subsequent steps, the carboxylic acid moiety is protected as a tert-butyl ester. This is achieved by treating the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. The Boc group provides stability under acidic and basic conditions, facilitating further functionalization.

Sulfonylation and Functionalization

The nitrogen atom in the thiomorpholine ring undergoes sulfonylation to introduce a sulfonyl group, enhancing the compound’s reactivity for downstream coupling reactions. 4-(Pyridin-4-yloxy)benzenesulfonyl chloride is employed as the sulfonating agent, with the reaction conducted in dimethylformamide (DMF) at 0–5°C to minimize racemization.

Deprotection and Hydrochloride Salt Formation

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM, yielding the free carboxylic acid. Subsequent treatment with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic and Stoichiometric Considerations

Table 1: Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | L-Cysteine methyl ester, 1,2-dibromoethane | 80°C | 87 |

| Boc Protection | Boc₂O, DMAP, DCM | 25°C | 92 |

| Sulfonylation | 4-(Pyridin-4-yloxy)benzenesulfonyl chloride | 0–5°C | 78 |

| Deprotection | TFA/DCM (1:4 v/v) | 25°C | 95 |

Purification and Isolation Techniques

Chromatographic Methods

Crude products are purified using flash column chromatography on silica gel with ethyl acetate/hexane gradients. The (S)-enantiomer is isolated with >99% purity, confirmed by chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10).

Crystallization

The hydrochloride salt is recrystallized from ethanol/water (3:1) to afford needle-like crystals. X-ray diffraction confirms the (S)-configuration and salt formation.

Analytical Validation and Characterization

Spectroscopic Analysis

Chiral Purity Assessment

Chiral HPLC analysis confirms an enantiomeric excess (ee) of 99.5% using a Chiralcel OD-H column (hexane:ethanol 85:15, 1 mL/min).

Challenges and Considerations in Synthesis

Stereochemical Integrity

Racemization risks arise during acidic deprotection steps. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions: (S)-Thiomorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the nitrogen or sulfur atoms can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various alkylating or acylating agents can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Alkylated or acylated thiomorpholine derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-Thiomorpholine-3-carboxylic acid hydrochloride plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to interact with biological targets effectively.

Key Applications:

- Neurological Disorders: It is utilized in the development of drugs aimed at treating neurological conditions due to its ability to modulate specific enzyme activities .

- Proton Pump Inhibition: The compound acts as a proton pump inhibitor, which is beneficial for treating gastrointestinal disorders such as gastroesophageal reflux disease (GERD).

Case Study:

A recent study demonstrated the efficacy of this compound in inhibiting proton pumps, leading to reduced gastric acid secretion in animal models.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules.

Reactions:

- Amidation Reactions: It can be used in direct amidation reactions with various amines, yielding high-purity amides without extensive purification processes .

- Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield alcohol derivatives.

Data Table: Chemical Reactions of this compound

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides/Sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Alcohol Derivatives | Lithium aluminum hydride, sodium borohydride |

| Substitution | Alkylated Derivatives | Alkylating/acylating agents |

Agrochemical Formulations

The compound is also significant in the agrochemical sector, where it enhances the efficacy of pesticides and herbicides.

Applications:

- Improved Absorption: Its chemical properties allow for better absorption and stability of active ingredients in agrochemicals .

Case Study:

Research indicated that formulations containing this compound exhibited improved efficacy against common agricultural pests compared to standard formulations .

Material Science

In material science, this compound is explored for developing new materials with enhanced properties.

Applications:

Mechanism of Action

The mechanism of action of (S)-Thiomorpholine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The sulfur and nitrogen atoms in the thiomorpholine ring can interact with the active sites of enzymes, affecting their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Stereochemical Differences: (S)- vs. (R)-Enantiomers

The (S)- and (R)-enantiomers of thiomorpholine-3-carboxylic acid hydrochloride (CAS 2718120-85-3 and 67362-31-6) share identical molecular formulas and physical properties (e.g., melting point, solubility) but exhibit opposite optical rotations. Enantiomeric purity is critical in drug development, as seen in other chiral pharmaceuticals like Jatrorrhizine hydrochloride (). While specific biological data for these enantiomers are unavailable in the provided evidence, analogous compounds demonstrate that stereochemistry can drastically alter receptor binding and metabolic stability .

Functional Group Modifications: Ester vs. Carboxylic Acid

The ethyl ester derivative (CAS 159381-07-4) replaces the carboxylic acid with an ethyl ester group, increasing lipophilicity (molecular weight: 211.71 vs. This modification is common in prodrug design, as esters are hydrolyzed in vivo to release the active carboxylic acid . highlights its industrial use in pesticides and active pharmaceutical ingredients (APIs), suggesting broader applicability compared to the parent acid.

Oxidation State: Sulfur vs. Sulfone

The 1,1-dioxide derivative (CAS 1461706-29-5) features a sulfone group, which enhances polarity and oxidative stability. Sulfone derivatives are often employed in medicinal chemistry to modulate pharmacokinetics or reduce toxicity.

Salt vs. Free Base Forms

The hydrochloride salt form of (S)-thiomorpholine-3-carboxylic acid offers superior aqueous solubility compared to its free base (CAS 73401-53-3), a common strategy for improving bioavailability in drug formulations. Similar trends are observed in other hydrochloride salts, such as Nicardipine Hydrochloride (), where salt formation enhances stability and dissolution rates.

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The ethyl ester hydrochloride (CAS 159381-07-4) is listed under "Active Pharm Ingredients" in , indicating its role in synthesizing therapeutic agents.

- Safety Considerations : The 1,1-dioxide derivative (CAS 1461706-29-5) requires specialized handling protocols, underscoring the impact of functional groups on hazard profiles .

- Chiral Synthesis : The availability of both (S)- and (R)-enantiomers () supports asymmetric catalysis and enantioselective drug development.

Limitations and Data Gaps

The provided evidence lacks detailed biological activity, melting points, or solubility data for direct comparisons. Further studies are needed to quantify enantioselective effects and application-specific performance.

Biological Activity

(S)-Thiomorpholine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiomorpholine ring structure that includes a sulfur atom, contributing to its unique chemical behavior. The molecular formula is , with a molecular weight of approximately 183.7 g/mol. The compound typically appears as a white solid and has a melting point range of 270-278°C .

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor . Notably, it exhibits significant inhibition of proton pumps, which are critical in regulating gastric acid secretion. This property suggests potential applications in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Enzyme Inhibition

The compound's mechanism involves the competitive inhibition of proton pumps, leading to decreased gastric acid production. This action is essential for managing acid-related disorders and highlights the compound's pharmacological relevance.

Therapeutic Applications

Given its biological properties, this compound has several potential therapeutic applications:

- Gastrointestinal Disorders : Its proton pump inhibition suggests efficacy in treating GERD and peptic ulcers.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further research in infectious disease treatment .

- Neurological Disorders : The compound serves as an important intermediate in synthesizing pharmaceuticals targeting neurological conditions .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Morpholine | Similar ring structure | Solvent and reagent in organic synthesis |

| Thiomorpholine | Parent compound | Enzyme inhibition |

| 2-Thiazolidinone | Thiazolidine ring | Antimicrobial properties |

| 4-Thiazolidinone | Thiazolidine ring | Antidiabetic properties |

This table illustrates how this compound stands out due to its specific stereochemistry and functional groups that confer distinct biological activities not found in many similar compounds.

Q & A

Q. Table 1: Comparative Physicochemical Properties of Thiomorpholine Derivatives

| Compound | Molecular Weight | Boiling Point (°C) | Solubility (Water) |

|---|---|---|---|

| (S)-Thiomorpholine-3-carboxylic acid HCl | 211.71 | 297.5 | High |

| Thiomorpholine-1,1-dioxide HCl | 228.70 | N/A | Moderate |

| 4-Ethylthiomorpholine-3-carboxylic acid HCl | 196.00 | N/A | High |

Q. Table 2: Common Impurities in Synthesis

| Impurity | Source | Detection Method |

|---|---|---|

| Ethyl ester byproduct | Incomplete hydrolysis | HPLC (RT = 8.2 min) |

| Racemic contamination | Poor chiral resolution | Chiral HPLC (ee < 98%) |

| Oxidized thiomorpholine | Air exposure during storage | HRMS ([M+H]+ = 229.05) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.